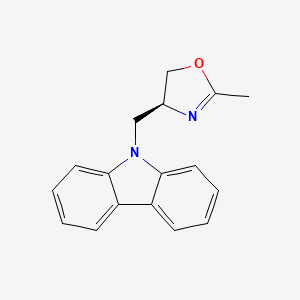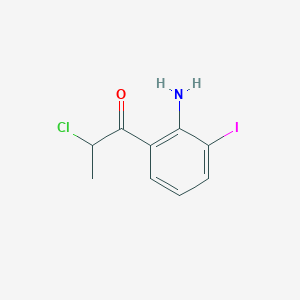
1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H9ClINO. This compound is notable for its unique structure, which includes an amino group, an iodine atom, and a chlorine atom attached to a propanone backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the esterification of 3-iodo tyrosine using methanol and thionyl chloride to produce 2-amino-3-iodophenyl-propanoate . This intermediate can then be subjected to further reactions to introduce the chlorine atom and form the final product. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The amino group can participate in coupling reactions, forming new bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include thionyl chloride, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one include:
1-(2-Amino-3-iodophenyl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one: Similar structure but different positioning of the chlorine atom, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9ClINO |
|---|---|
Poids moléculaire |
309.53 g/mol |
Nom IUPAC |
1-(2-amino-3-iodophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClINO/c1-5(10)9(13)6-3-2-4-7(11)8(6)12/h2-5H,12H2,1H3 |
Clé InChI |
SIAILVTWCTXUKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C(=CC=C1)I)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




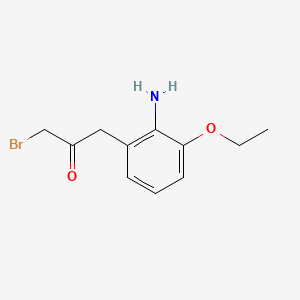
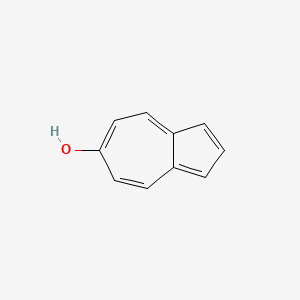
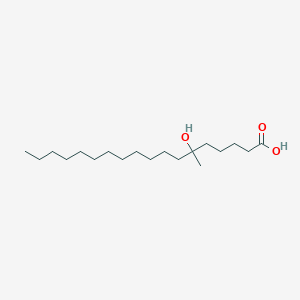

![Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester](/img/structure/B14073346.png)
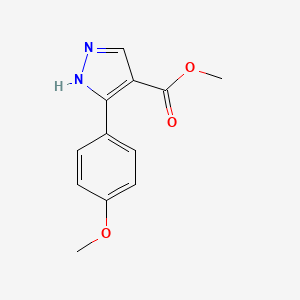
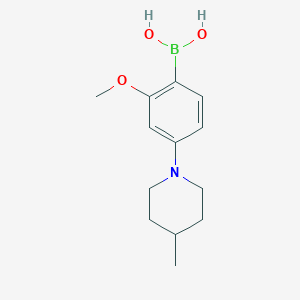
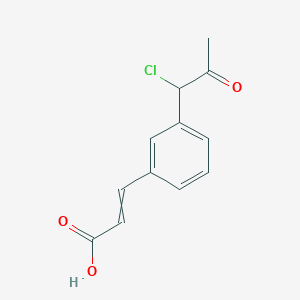
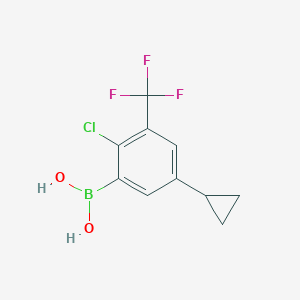
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)
